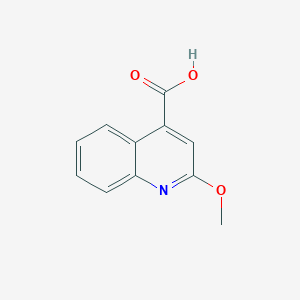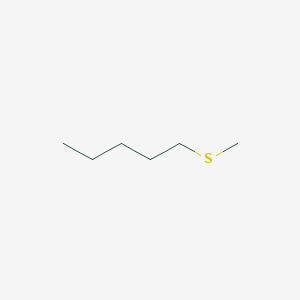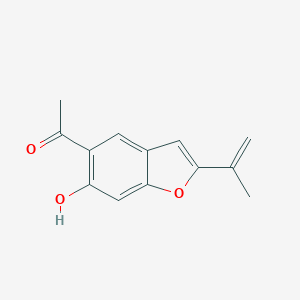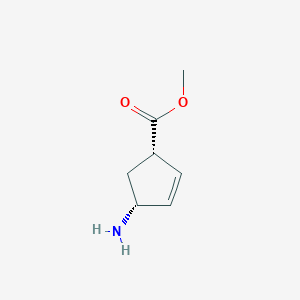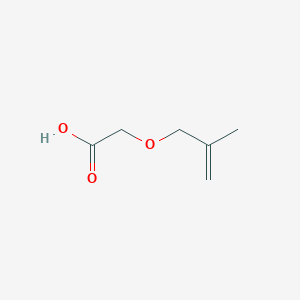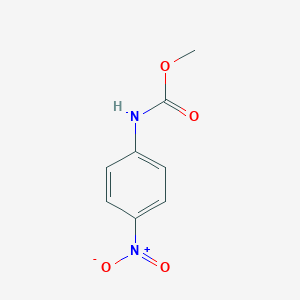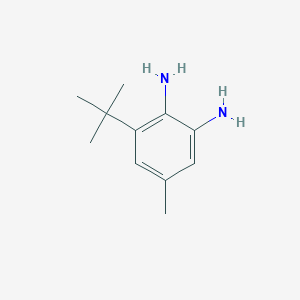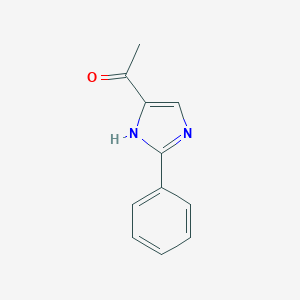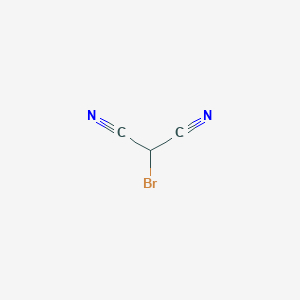
2-Bromopropanedinitrile
説明
2-Bromopropanedinitrile, also known as 2-bromomalononitrile, is a chemical compound with the molecular formula C3HBrN2 and a molecular weight of 144.96 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3HBrN2/c4-3(1-5)2-6/h3H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 144.96 . It is typically stored in an inert atmosphere, under -20°C . .
科学的研究の応用
Occupational Exposure and Health Risks
A study described the hematopoietic and reproductive hazards of Korean electronic workers exposed to solvents containing 2-bromopropane, highlighting health risks like amenorrhea, pancytopenia, azoospermia, and oligospermia (Kim et al., 1996).
Reproductive and Developmental Toxicity
- Resveratrol was shown to protect against 2-bromopropane-induced apoptosis and disruption of embryonic development in blastocysts, suggesting potential therapeutic interventions (Chan, 2011).
- The National Toxicology Program's expert panel report on the reproductive and developmental toxicity of 2-bromopropane provided an evaluation of its adverse effects on reproduction and development (Boekelheide et al., 2004).
Neuro-Reproductive Toxicities
2-bromopropane's use in electronics factories caused reproductive and hematopoietic disorders, as demonstrated by animal studies identifying target cells for toxicity (Ichihara, 2005).
Cytotoxic Effects on Embryonic Development
Research showed 2-bromopropane's cytotoxic effects on mouse embryos at the blastocyst stage, affecting implantation rates and early postimplantation development (Chan, 2010).
Molecular Mechanisms of Toxicity
A study synthesized and characterized the N7-Guanine adduct of 2-bromopropane, exploring its potential role in 2-bromopropane-induced immunosuppression (Zhao et al., 2002).
Apoptotic Effects on Reproductive Cells
2-bromopropane caused apoptotic effects on maturation of mouse oocytes, fertilization, and fetal development, implicating it in reproductive toxicity (Chan, 2010).
Bcl-2 Family Genes and Fas Signaling
The involvement of Bcl-2 family genes and Fas signaling in 2-bromopropane-induced testicular toxicity was investigated, revealing its impact on spermatogonia and secondary apoptosis of spermatocytes (Yu et al., 2001).
Melatonin's Protective Role
Melatonin was found to attenuate 2-bromopropane-induced testicular toxicity, suggesting its potential as a therapeutic agent against ROS-induced reproductive damage (Huang et al., 2009).
Safety and Hazards
2-Bromopropanedinitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H334 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
特性
IUPAC Name |
2-bromopropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2/c4-3(1-5)2-6/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZRFWPESUWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172201 | |
| Record name | Bromomalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1885-22-9 | |
| Record name | Bromomalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



